3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Overview
Description
3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a heterocyclic compound with the molecular formula C6H5NO3S. It is characterized by a benzene ring fused to an oxathiazole ring, which contains both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide typically involves the reaction of N-(2-hydroxyphenyl)-p-toluenesulfonamides with sulfuryl chloride and triethylamine. This reaction results in the formation of the oxathiazole ring with the incorporation of sulfur dioxide . Another method involves the oxidation of the corresponding monoxide precursors using m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as mentioned above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,3-Benzoxathiazole, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxathiazole ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like phenyllithium, methyllithium, and potassium fluoride are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced oxathiazole derivatives.
Substitution: Formation of substituted benzoxathiazole compounds.
Scientific Research Applications
3H-1,2,3-Benzoxathiazole, 2,2-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide involves its interaction with various molecular targets. The compound can undergo hydrolysis, leading to the cleavage of the N-SO2 bond. This reaction can be influenced by the presence of nucleophiles, which attack the sulfonyl sulfur atom . The resulting products can interact with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
3H-1,2-Benzodithiol-3-one: Another heterocyclic compound with sulfur and nitrogen atoms.
1,2,3-Benzoxathiazole: A related compound without the dioxide functional group.
Uniqueness: 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is unique due to the presence of the dioxide functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3H-1,2λ6,3-benzoxathiazole 2,2-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c8-11(9)7-5-3-1-2-4-6(5)10-11/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLUWQXJGGKULE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NS(=O)(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460813 | |
Record name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136061-92-2 | |
Record name | 3H-1,2,3-Benzoxathiazole, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.